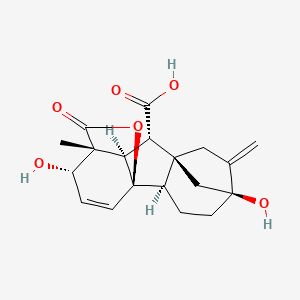

Gibberellin GA3

Description

Properties

Molecular Formula |

C19H22O6 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(1R,2R,5S,8S,9S,10R,11R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16+,17+,18+,19-/m1/s1 |

InChI Key |

IXORZMNAPKEEDV-SNTJWBGVSA-N |

SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Isomeric SMILES |

C[C@]12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Canonical SMILES |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gibberellin A3 (GA3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of Gibberellin A3 (GA3), a key phytohormone in plant development. It includes detailed experimental protocols for its analysis and visualization of its signaling pathway.

Chemical Structure and Identification

Gibberellin A3, a member of the large family of gibberellins (B7789140), is a pentacyclic diterpenoid acid.[1] Its chemical structure is characterized by an ent-gibberellane skeleton.[2] The systematic IUPAC name for Gibberellin A3 is (3S,3aS,4S,4aS,7S,9aR,9bR,12S)-7,12-dihydroxy-3-methyl-6-methylene-2-oxoperhydro-4a,7-methano-9b,3-propeno[1,2-b]furan-4-carboxylic acid.[3]

| Identifier | Value |

| Chemical Formula | C₁₉H₂₂O₆[4] |

| Molecular Weight | 346.37 g/mol [5] |

| CAS Number | 77-06-5[5] |

| Synonyms | Gibberellic Acid, GA3, Gibberellin X[6] |

Physicochemical Properties

Gibberellin A3 is a white to pale-yellow crystalline solid.[4] Its stability is influenced by the medium; it is stable in its dry, crystalline form but undergoes slow hydrolysis in aqueous solutions and rearranges in alkaline conditions to less biologically active forms.

Solubility

The solubility of GA3 varies significantly across different solvents. It is sparingly soluble in water but shows good solubility in several organic solvents.

| Solvent | Solubility |

| Water | 5 g/L (20 °C)[4] |

| Ethanol | ~5 mg/mL |

| Methanol (B129727) | Soluble |

| Acetone | Soluble |

| Dimethyl sulfoxide (B87167) (DMSO) | ~15 mg/mL |

| Dimethylformamide (DMF) | ~5 mg/mL |

| Chloroform | Insoluble |

| Ether | Slightly soluble |

| Benzene | Insoluble |

Note: For aqueous solutions, it is recommended to first dissolve GA3 in a small amount of an organic solvent like DMSO and then dilute with the aqueous buffer.

Melting Point and Spectral Data

| Property | Value |

| Melting Point | 233-235 °C (decomposes)[4] |

| ¹H-NMR Spectroscopy | Key shifts can be observed for the characteristic protons of the gibberellane skeleton.[5][7] |

| ¹³C-NMR Spectroscopy | Provides detailed information on the carbon framework of the molecule.[5][7] |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl, carbonyl (lactone and carboxylic acid), and alkene functional groups are present. |

| Mass Spectrometry | The fragmentation pattern can be used for structural elucidation and quantification.[8][9] |

Biological Activity and Signaling Pathway

Gibberellin A3 is a potent plant growth regulator involved in various physiological processes, including seed germination, stem elongation, and flowering.[10] Its primary mode of action involves promoting the degradation of DELLA proteins, which are nuclear repressors of gibberellin signaling.[11]

Gibberellin A3 Signaling Pathway

The signaling cascade is initiated by the binding of GA3 to its receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[12] This binding event induces a conformational change in GID1, promoting its interaction with a DELLA protein.[11] The formation of the GA3-GID1-DELLA complex targets the DELLA protein for ubiquitination by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2), leading to its degradation by the 26S proteasome.[12] The degradation of DELLA proteins relieves their repressive effect on transcription factors, allowing for the expression of gibberellin-responsive genes that drive plant growth and development.

Experimental Protocols

Extraction and Quantification of Gibberellin A3 from Plant Tissues by HPLC

This protocol outlines a general method for the extraction and quantification of GA3 from plant material.[1][10]

4.1.1. Materials

-

Plant tissue (5-20 g)

-

Liquid nitrogen

-

80% Methanol

-

Ethyl acetate (B1210297)

-

Sodium bicarbonate solution (5%)

-

Hydrochloric acid (1N)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

HPLC system with a C18 column and UV detector

4.1.2. Protocol

-

Sample Preparation: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

-

Extraction: Homogenize the powdered tissue in cold 80% methanol. Incubate for at least 4 hours at 4°C with gentle shaking. Centrifuge to pellet the debris and collect the supernatant.

-

Partitioning: Evaporate the methanol from the supernatant using a rotary evaporator. Adjust the pH of the remaining aqueous phase to 8.0 with 5% sodium bicarbonate. Partition against an equal volume of ethyl acetate to remove pigments and lipids; discard the ethyl acetate phase.

-

Acidification and Re-extraction: Adjust the pH of the aqueous phase to 2.5 with 1N HCl. Extract the acidified aqueous phase three times with equal volumes of ethyl acetate.

-

Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Evaporate the ethyl acetate to dryness under vacuum.

-

Purification (Optional but Recommended): Redissolve the residue in a small volume of the initial mobile phase and purify using a C18 SPE cartridge.

-

HPLC Analysis: Reconstitute the purified sample in the mobile phase. Inject an aliquot into the HPLC system. Use a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid). Detect GA3 by UV absorbance, typically around 206-210 nm.[13]

Barley α-Amylase Bioassay for Gibberellin Activity

This bioassay is a classic method to determine the biological activity of gibberellins based on their ability to induce α-amylase secretion in barley aleurone layers.[4][14]

4.2.1. Materials

-

Barley seeds (embryo-less half-seeds)

-

Sodium hypochlorite (B82951) solution (1%)

-

Sterile water

-

Incubation buffer (e.g., 20 mM sodium succinate, 10 mM CaCl₂, pH 5.0)

-

Starch solution (1%)

-

Iodine-potassium iodide (I₂-KI) solution

-

GA3 standards and samples

4.2.2. Protocol

-

Seed Preparation: Cut barley seeds in half and discard the embryo-containing portion. Sterilize the embryoless half-seeds in 1% sodium hypochlorite for 20 minutes, followed by several rinses with sterile water.

-

Incubation: Place a set number of half-seeds (e.g., 3-5) in a sterile petri dish or microplate well containing incubation buffer. Add different concentrations of GA3 standards or the samples to be tested.

-

Induction: Incubate the seeds for 24-48 hours at room temperature in the dark to allow for the induction and secretion of α-amylase.

-

Enzyme Assay: Collect the incubation medium. In a separate plate or tube, mix a portion of the medium with the starch solution and incubate for a defined period (e.g., 10-30 minutes).

-

Detection: Stop the enzymatic reaction by adding the I₂-KI solution. The intensity of the blue color is inversely proportional to the α-amylase activity (more enzyme activity leads to less starch and a lighter color).

-

Quantification: Measure the absorbance at a suitable wavelength (e.g., 620 nm) and compare the results of the samples to the standard curve generated with known GA3 concentrations.

Analysis of GID1-DELLA Protein Interaction

Techniques such as yeast two-hybrid (Y2H) assays, in vitro pull-down assays, and AlphaScreen can be employed to study the GA-dependent interaction between GID1 and DELLA proteins.[2][15]

4.3.1. Principle of Yeast Two-Hybrid Assay

-

Constructs: The GID1 protein is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4), and the DELLA protein is fused to the activation domain (AD).

-

Transformation: Both constructs are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter containing the binding sites for the transcription factor.

-

Interaction: If GID1 and DELLA interact in the presence of GA (added to the growth medium), the BD and AD are brought into proximity, reconstituting a functional transcription factor.

-

Reporter Gene Expression: The reconstituted transcription factor activates the expression of the reporter genes, allowing for yeast growth on a selective medium (lacking histidine) and the production of β-galactosidase (which can be detected by a colorimetric assay).

References

- 1. [Gibberellin A3 detection in plants with high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The bioassay of gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (+)-Gibberellic Acid | C19H22O6 | CID 6466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Gibberellin Ga3 | C19H22O6 | CID 9819600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Green Revolution DELLA Proteins: Functional Analysis and Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GA Perception and Signal Transduction: Molecular Interactions of the GA Receptor GID1 with GA and the DELLA Protein SLR1 in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Induction of α-amylase and endosperm-imposed seed dormancy: two pioneering papers in gibberellin research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portlandpress.com [portlandpress.com]

A Technical Guide to the Gibberellin GA3 Biosynthesis Pathway in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction Gibberellins (B7789140) (GAs) are a large family of tetracyclic diterpenoid phytohormones that are fundamental to numerous developmental processes throughout the life cycle of higher plants.[1][2] Their roles include regulating stem elongation, seed germination, dormancy, flowering, and fruit development.[3] Among the more than 136 identified GAs, only a few, such as GA₁, GA₃, GA₄, and GA₇, are considered biologically active.[2] Gibberellic acid (GA3) is one of the most well-characterized and commercially significant gibberellins. Understanding its intricate biosynthesis pathway, cellular localization, and signaling mechanism is critical for developing novel strategies in crop improvement and plant biotechnology. This guide provides an in-depth technical overview of the core GA3 biosynthesis pathway, quantitative data, key experimental protocols, and the associated signal transduction cascade.

The Core Gibberellin Biosynthesis Pathway

The biosynthesis of gibberellins is a complex, multi-stage process compartmentalized within different cellular organelles: the plastid, the endoplasmic reticulum, and the cytosol.[4][5][6] The pathway can be broadly divided into three stages.

Stage 1: Plastid The pathway begins in the plastid with the synthesis of the C20 tetracyclic hydrocarbon intermediate, ent-kaurene (B36324), from geranylgeranyl diphosphate (B83284) (GGDP).[5][7] GGDP itself is derived from the methylerythritol phosphate (B84403) (MEP) pathway.[3] This initial stage involves two key diterpene cyclases:

-

ent-copalyl diphosphate synthase (CPS): Catalyzes the conversion of GGDP to ent-copalyl diphosphate (CDP).[8]

-

ent-kaurene synthase (KS): Converts CDP to ent-kaurene.[8]

Stage 2: Endoplasmic Reticulum (ER) ent-kaurene is transported from the plastid to the outer membrane of the endoplasmic reticulum.[9] Here, it undergoes a series of sequential oxidations catalyzed by two membrane-associated cytochrome P450 monooxygenases to produce GA₁₂, the precursor to all other GAs in plants.[10]

-

ent-kaurene oxidase (KO): Oxidizes ent-kaurene in a three-step process to ent-kaurenoic acid.[3][4]

-

ent-kaurenoic acid oxidase (KAO): Catalyzes the conversion of ent-kaurenoic acid to GA₁₂.[3][4]

Stage 3: Cytosol The final stage occurs in the cytosol, where GA₁₂ is converted into various C₁₉ and C₂₀ gibberellins, including the bioactive forms.[5] This stage is catalyzed by soluble 2-oxoglutarate-dependent dioxygenases (2-ODDs).[3] The pathway branches into an early 13-hydroxylation pathway and a non-13-hydroxylation pathway.[11][12]

-

Non-13-Hydroxylation Pathway: GA₁₂ is converted to the bioactive GA₄.

-

13-Hydroxylation Pathway: GA₁₂ is first hydroxylated to GA₅₃. GA₅₃ is then converted to GA₂₀, which is subsequently oxidized to the bioactive GA₁.[11]

The key enzymes in this final stage are:

-

GA 20-oxidase (GA20ox): Catalyzes the sequential oxidation and eventual removal of C-20, converting C₂₀-GAs (like GA₁₂ and GA₅₃) to C₁₉-GAs (like GA₉ and GA₂₀).[9][11]

-

GA 3-oxidase (GA3ox): Performs the final step of 3β-hydroxylation to produce bioactive GAs. It converts GA₉ to GA₄ and GA₂₀ to GA₁.[9][11]

-

GA 2-oxidase (GA2ox): Inactivates bioactive GAs (GA₁ and GA₄) and their immediate precursors through 2β-hydroxylation, playing a crucial role in maintaining GA homeostasis.[9][11]

Biosynthesis of GA₃: In many monocot species, GA₃ is produced from GA₂₀ as a minor byproduct of GA₁ synthesis by GA3ox enzymes.[9] It can also be formed from the intermediate GA₅.[13]

Caption: The compartmentalized gibberellin biosynthesis pathway in plants.

Data Presentation: Key Enzymes and Quantitative Data

Table 1: Key Enzymes in the Gibberellin Biosynthesis Pathway

| Enzyme | Abbreviation | Reaction Catalyzed | Subcellular Location | Enzyme Class |

| ent-copalyl diphosphate synthase | CPS | GGDP → ent-copalyl diphosphate | Plastid | Diterpene cyclase |

| ent-kaurene synthase | KS | ent-copalyl diphosphate → ent-kaurene | Plastid | Diterpene cyclase |

| ent-kaurene oxidase | KO | ent-kaurene → ent-kaurenoic acid | Endoplasmic Reticulum | Cytochrome P450 monooxygenase |

| ent-kaurenoic acid oxidase | KAO | ent-kaurenoic acid → GA₁₂ | Endoplasmic Reticulum | Cytochrome P450 monooxygenase |

| GA 20-oxidase | GA20ox | Oxidation & removal of C-20 (e.g., GA₁₂ → GA₉) | Cytosol | 2-oxoglutarate-dependent dioxygenase |

| GA 3-oxidase | GA3ox | 3β-hydroxylation (e.g., GA₂₀ → GA₁) | Cytosol | 2-oxoglutarate-dependent dioxygenase |

| GA 2-oxidase | GA2ox | 2β-hydroxylation (inactivation) | Cytosol | 2-oxoglutarate-dependent dioxygenase |

Table 2: Representative Endogenous Gibberellin Concentrations

Quantitative levels of gibberellins are highly dependent on the plant species, tissue type, developmental stage, and environmental conditions. They are typically present in trace amounts.[14]

| Gibberellin | Plant Material | Concentration Range (ng/g Fresh Weight) | Analytical Method |

| GA₁ | Arabidopsis seedlings | 0.1 - 1.0 | LC-MS |

| GA₃ | Rice shoots | 0.5 - 5.0 | GC-MS |

| GA₄ | Arabidopsis siliques | 1.0 - 10.0 | LC-MS |

| GA₂₀ (precursor) | Spinach leaves | 5.0 - 25.0 | GC-MS |

| GA₅₃ (precursor) | Pea shoots | 2.0 - 15.0 | GC-MS |

Note: These values are illustrative. Precise quantification requires rigorous experimental analysis for the specific biological system under investigation.

The Gibberellin Signaling Pathway

The perception and transduction of the gibberellin signal lead to the de-repression of growth-related genes.

-

Perception: Bioactive GA binds to a soluble nuclear receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1) .[2][10]

-

DELLA Interaction: In the absence of GA, a class of nuclear repressor proteins known as DELLA proteins (named after a conserved amino acid sequence) are stable and inhibit transcription factors required for GA responses.[15][16]

-

Complex Formation: The binding of GA to GID1 induces a conformational change in GID1, which then promotes the formation of a stable GID1-GA-DELLA complex.[17]

-

Ubiquitination and Degradation: This complex is recognized by an SCF E3 ubiquitin ligase complex , which targets the DELLA protein for polyubiquitination.[15][17]

-

De-repression: The polyubiquitinated DELLA protein is subsequently degraded by the 26S proteasome .[2][17] The destruction of the DELLA repressor frees the target transcription factors (e.g., PIFs), allowing them to activate the expression of GA-responsive genes and thereby promote plant growth and development.[18]

Caption: The GA signaling pathway, a de-repression mechanism.

Experimental Protocols

Protocol 1: Quantitative Analysis of Endogenous Gibberellins

This protocol outlines a general workflow for the quantification of GAs using liquid chromatography-mass spectrometry (LC-MS), a common high-sensitivity method.[14][19]

Methodology:

-

Sample Preparation: Flash-freeze a precisely weighed amount of plant tissue (e.g., 100-500 mg) in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the homogenized tissue with 80% methanol (B129727) containing antioxidant protectors (e.g., butylated hydroxytoluene) and a known amount of deuterated GA internal standards ([²H]-GAs).[19] Incubate overnight at 4°C with shaking.

-

Purification (Solid-Phase Extraction - SPE):

-

Centrifuge the extract and collect the supernatant.

-

Pass the supernatant through a C18 SPE cartridge to remove non-polar compounds like chlorophyll.

-

Elute the GAs with a higher concentration of methanol.

-

Further purify using an anion-exchange SPE cartridge to isolate acidic compounds, including GAs.

-

-

LC-MS/MS Analysis:

-

Dry the purified fraction under nitrogen gas and resuspend in a mobile phase-compatible solvent.

-

Inject the sample into a reverse-phase C18 HPLC column coupled to a tandem mass spectrometer (MS/MS).

-

Use a gradient of acidified water and acetonitrile/methanol as the mobile phase.

-

Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for each target GA and its corresponding internal standard.

-

-

Quantification: Calculate the concentration of each endogenous GA by comparing its peak area to the peak area of its corresponding deuterated internal standard.

Caption: Experimental workflow for quantifying endogenous gibberellins.

Protocol 2: Gene Expression Analysis by qRT-PCR

This protocol is used to measure how GA treatment affects the transcript levels of genes involved in its biosynthesis or signaling pathways.[18]

Methodology:

-

Plant Treatment: Grow seedlings under controlled conditions (e.g., liquid culture or agar (B569324) plates). Apply the desired concentration of GA₃ (e.g., 10 µM) or a mock solution (control) for a specific duration (e.g., 6 hours).[18]

-

Harvesting: Harvest whole seedlings or specific tissues, flash-freeze in liquid nitrogen, and store at -80°C.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Include a DNase treatment step to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]

-

Quantitative RT-PCR (qRT-PCR):

-

Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers, and a SYBR Green-based master mix.

-

Run the reaction on a real-time PCR cycler.

-

Include a housekeeping gene (e.g., Actin or Ubiquitin) for normalization.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression in GA-treated samples to the mock-treated control samples.

Caption: Experimental workflow for qRT-PCR analysis of GA-responsive genes.

References

- 1. Thieme E-Journals - Plant Biology / Abstract [thieme-connect.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Gibberellin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gibberellins | PPTX [slideshare.net]

- 7. Gibberellin Metabolism, Perception and Signaling Pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Overview of Gibberellin Metabolism Enzyme Genes and Their Related Mutants in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. portlandpress.com [portlandpress.com]

- 11. researchgate.net [researchgate.net]

- 12. The Current Status of Research on Gibberellin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New insight in the Gibberellin biosynthesis and signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 16. youtube.com [youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Gibberellin Biosynthesis and Response during Arabidopsis Seed Germination - PMC [pmc.ncbi.nlm.nih.gov]

The Gibberellin GA3 Signaling Cascade in Seed Germination: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

Gibberellins (GAs), particularly gibberellic acid (GA3), are a class of diterpenoid phytohormones that play a critical role in regulating various stages of plant development, most notably the transition from seed dormancy to germination.[1][2] This process is governed by a complex and finely tuned signaling pathway that integrates environmental and endogenous cues. The central mechanism involves the de-repression of germination-promoting genes through the targeted degradation of DELLA proteins, a family of nuclear growth repressors.[3][4] GA3 promotes this degradation, thereby allowing for the expression of genes encoding hydrolytic enzymes, such as α-amylase, which are essential for breaking down stored food reserves in the endosperm to nourish the growing embryo.[1][5] The action of GA is antagonistically balanced by abscisic acid (ABA), a hormone that establishes and maintains seed dormancy.[6][7] Understanding this intricate mechanism is paramount for agricultural applications aimed at improving crop uniformity and yield, as well as for the development of novel plant growth regulators. This technical guide provides an in-depth examination of the GA3 mechanism of action in seed germination, complete with summaries of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

The Core Signaling Pathway of Gibberellin GA3

The germination of a seed is a critical developmental switch from a dormant, protected state to active growth. This transition is heavily dependent on the perception of a GA signal, which initiates a cascade of molecular events within the seed's cells, primarily in the embryo and the aleurone layer.[5] The core of this pathway is a de-repression mechanism, where GA3 does not activate a process directly but rather removes a persistent brake on germination.

Perception of the GA Signal and DELLA Protein Degradation

In the absence of GA, plant growth and germination are actively suppressed by a class of nuclear proteins known as DELLA proteins.[3][4] In Arabidopsis, five DELLA proteins have been identified (GA-INSENSITIVE [GAI], REPRESSOR of ga1-3 [RGA], and RGA-LIKE 1, 2, and 3 [RGL1, RGL2, RGL3]), with RGL2 being identified as the primary repressor of seed germination.[8][9] These proteins lack a conventional DNA-binding domain and instead act by interacting with and sequestering transcription factors required for the expression of germination-related genes.[10]

The germination process is initiated when bioactive GAs, such as GA3, bind to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).[11] This binding event induces a conformational change in the GID1 receptor, enhancing its affinity for DELLA proteins.[1] The formation of the GA-GID1-DELLA complex is the crucial step that marks a DELLA protein for destruction.[1][12]

This complex is subsequently recognized by an F-box protein component (SLY1 in Arabidopsis or GID2 in rice) of an SCF E3 ubiquitin ligase complex.[12] The SCF complex catalyzes the polyubiquitination of the DELLA protein, targeting it for degradation by the 26S proteasome.[1][12] The removal of the DELLA repressor frees the necessary transcription factors, allowing them to bind to the promoters of GA-responsive genes and initiate transcription, ultimately leading to germination.[1][3]

References

- 1. Gibberellin - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Regulation of Seed Germination and Abiotic Stresses by Gibberellins and Abscisic Acid [frontiersin.org]

- 3. notulaebotanicae.ro [notulaebotanicae.ro]

- 4. The fundamental role of DELLA protein and regulatory mechanism during plant growth and development - ProQuest [proquest.com]

- 5. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masjaps.com [masjaps.com]

- 7. Plant hormone interactions during seed dormancy release and germination | Seed Science Research | Cambridge Core [cambridge.org]

- 8. DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis1[w] | Semantic Scholar [semanticscholar.org]

- 10. DELLA proteins positively regulate seed size in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

An In-depth Technical Guide to the Gibberellin GA3 Signaling Pathway and DELLA Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gibberellin (GA) signaling pathway, with a specific focus on the role of GA3 and the function of DELLA proteins. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the molecular mechanisms governing plant growth and development, and the potential for their therapeutic manipulation.

Core Concepts of GA3 Signaling

Gibberellins (B7789140) are a class of diterpenoid phytohormones that play a critical role in regulating various aspects of plant growth and development, including seed germination, stem elongation, leaf expansion, and flowering. The signaling pathway is a classic example of derepression, where the hormone triggers the degradation of a repressor protein, thereby allowing growth-promoting processes to occur.

At the heart of this pathway lies a key regulatory module consisting of the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the repressor DELLA proteins, and an F-box protein component of an SCF E3 ubiquitin ligase complex.[1][2][3]

The process unfolds as follows:

-

GA Perception: In the nucleus, bioactive GAs, such as GA3, bind to the soluble receptor GID1.[4][5] This binding event induces a conformational change in the GID1 protein.[5]

-

Formation of the GA-GID1-DELLA Complex: The GA-bound GID1 receptor now has a high affinity for the DELLA proteins. It interacts with the N-terminal DELLA domain of these proteins, leading to the formation of a stable GA-GID1-DELLA ternary complex.[2][5][6]

-

Recruitment of the E3 Ligase: The formation of this complex promotes the interaction between the DELLA protein and an F-box protein (SLY1 in Arabidopsis or GID2 in rice), which is a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[5][6]

-

Ubiquitination and Degradation: The SCFSLY1/GID2 complex polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[2][3]

-

Derepression of Growth: The degradation of DELLA proteins relieves their repressive effects on downstream transcription factors, allowing for the expression of GA-responsive genes and the promotion of plant growth.[7][8]

Quantitative Data in GA3 Signaling

Understanding the quantitative aspects of the GA3 signaling pathway is crucial for building accurate models and for designing effective therapeutic interventions. The following tables summarize key quantitative parameters.

| Interaction | Species | Method | Dissociation Constant (Kd) | Reference |

| SmGID1a - GA4 | Selaginella moellendorffii | Yeast Two-Hybrid | 8 x 10-9 M | [4] |

| OsGID1 - GA4 | Oryza sativa (rice) | Isothermal Titration Calorimetry (ITC) | 5.16 x 10-6 M | [4] |

Table 1: Binding Affinities in the Gibberellin Signaling Pathway. This table presents the dissociation constants (Kd) for the interaction between GID1 receptors and gibberellin. Lower Kd values indicate higher binding affinity.

| Protein | Species | Condition | Half-life (t1/2) | Reference |

| RGL3-GFP | Arabidopsis thaliana | + Cycloheximide | < 2 hours | [2] |

| RGL3-GFP | Arabidopsis thaliana | + Cycloheximide + 50 µM GA3 | Accelerated degradation | [2] |

| RGL2 | Arabidopsis thaliana | + GA (5 hours) | Degraded | [3] |

| DELLA proteins | Arabidopsis thaliana | + GA3 (1 hour) | Majority eliminated | [8] |

Table 2: DELLA Protein Degradation Kinetics. This table summarizes the half-life and degradation characteristics of DELLA proteins in response to gibberellin treatment.

| Response | Species | GA3 Concentration | Effect | Reference |

| Hypocotyl Elongation | Arabidopsis thaliana (ga1-3 mutant) | 0.1 µM - 20 µM | Linear increase in hypocotyl length | [9] |

| DELLA Protein Degradation | Arabidopsis thaliana | 100 µM | Prevention of degradation by MG132 | [8] |

Table 3: Gibberellin GA3 Concentration-Response Data. This table provides examples of the effective concentrations of GA3 that elicit specific biological responses.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the GA3 signaling pathway and DELLA protein interactions.

Yeast Two-Hybrid (Y2H) Assay

The Yeast Two-Hybrid system is a powerful technique to identify and characterize protein-protein interactions in vivo.

Principle: The assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the Y2H system, the two proteins of interest (e.g., GID1 and a DELLA protein) are fused to the BD and AD, respectively. If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.

Detailed Protocol:

-

Vector Construction:

-

Clone the coding sequence of the "bait" protein (e.g., GID1) into a Y2H vector containing the DNA-binding domain (e.g., GAL4-BD or LexA-BD).

-

Clone the coding sequence of the "prey" protein (e.g., a DELLA protein) into a Y2H vector containing the activation domain (e.g., GAL4-AD).

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold) that contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of promoters recognized by the BD.[10][11]

-

Select for transformed yeast cells on appropriate synthetic defined (SD) dropout media lacking the nutrients corresponding to the selectable markers on the plasmids (e.g., SD/-Leu/-Trp).

-

-

Interaction Assay:

-

Plate the transformed yeast cells on selective media lacking histidine (SD/-Leu/-Trp/-His) and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade) to test for the activation of the HIS3 and ADE2 reporter genes.

-

To test for GA-dependent interactions, supplement the selective media with a specific concentration of GA3 (e.g., 10-100 µM).

-

Perform a β-galactosidase filter lift assay or a liquid culture assay using ONPG or X-gal as a substrate to quantify the activation of the lacZ reporter gene.

-

-

Controls:

-

Negative Controls: Co-transform the bait plasmid with an empty prey vector and the prey plasmid with an empty bait vector to ensure that neither protein alone can activate the reporter genes.

-

Positive Control: Use a pair of known interacting proteins to validate the assay.

-

Co-Immunoprecipitation (Co-IP)

Co-Immunoprecipitation is a technique used to study protein-protein interactions in their native cellular environment.

Principle: An antibody specific to a "bait" protein is used to pull down this protein from a cell lysate. If the bait protein is part of a complex, its interacting partners ("prey" proteins) will also be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting.

Detailed Protocol:

-

Protein Extraction:

-

Harvest plant tissue (e.g., Arabidopsis seedlings) and grind to a fine powder in liquid nitrogen.[1][12]

-

Resuspend the powder in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a non-ionic detergent like NP-40 or Triton X-100) supplemented with a protease inhibitor cocktail.[12][13]

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the cleared lysate with an antibody specific to the bait protein (e.g., anti-GID1) or an antibody against an epitope tag if the bait protein is tagged (e.g., anti-GFP, anti-HA).[1][13]

-

Add protein A/G magnetic or agarose (B213101) beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Detection:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Perform a Western blot using an antibody specific to the prey protein (e.g., anti-DELLA) to detect its presence in the immunoprecipitated complex.

-

-

Controls:

-

Negative Controls: Perform the Co-IP with a non-specific IgG antibody to ensure that the interaction is specific. Use a lysate from cells that do not express the bait protein.

-

Input Control: Analyze a small fraction of the initial cell lysate by Western blot to confirm the presence of both the bait and prey proteins.

-

In Vitro DELLA Protein Degradation Assay

This cell-free assay allows for the study of the biochemical requirements and kinetics of DELLA protein degradation.

Principle: A recombinant or endogenously expressed DELLA protein is incubated with a cell-free extract that contains the necessary components for its degradation (e.g., GID1, SCF E3 ligase, 26S proteasome). The degradation of the DELLA protein over time is then monitored by Western blotting.[14]

Detailed Protocol:

-

Preparation of Cell-Free Extract:

-

Prepare a cell-free extract from plant tissues (e.g., Arabidopsis seedlings or Nicotiana benthamiana leaves) by homogenizing in a degradation buffer (e.g., containing Tris-HCl, MgCl2, DTT, NaCl, and ATP).[15]

-

Clarify the extract by centrifugation to remove cell debris.

-

-

Degradation Reaction:

-

Add a purified recombinant DELLA protein (e.g., His-tagged or GST-tagged) or a lysate from plants overexpressing a tagged DELLA protein to the cell-free extract.

-

To induce degradation, add GA3 to the reaction mixture.

-

Incubate the reaction at room temperature and collect aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

-

Analysis:

-

Analyze the samples from each time point by SDS-PAGE and Western blotting using an antibody against the DELLA protein or its tag.

-

Quantify the band intensities to determine the rate of DELLA protein degradation and its half-life.

-

-

Controls and Variations:

-

No GA Control: Perform the assay in the absence of GA3 to demonstrate that degradation is GA-dependent.

-

Proteasome Inhibitor: Add a proteasome inhibitor (e.g., MG132) to the reaction to confirm that degradation is mediated by the 26S proteasome.[16][17]

-

Mutant Extracts: Use extracts from mutants deficient in components of the GA signaling pathway (e.g., gid1 or sly1 mutants) to investigate their role in DELLA degradation.

-

Visualizing the GA3 Signaling Pathway and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the core GA3 signaling pathway and the workflows of the key experimental protocols described above.

Figure 1: The core this compound signaling pathway in the nucleus.

Figure 2: Workflow for the Yeast Two-Hybrid (Y2H) assay.

Figure 3: Workflow for the Co-Immunoprecipitation (Co-IP) assay.

Figure 4: Workflow for the in vitro DELLA protein degradation assay.

Conclusion

The this compound signaling pathway, with DELLA proteins at its core, represents a fundamental mechanism for regulating plant growth and development. A thorough understanding of this pathway, supported by robust quantitative data and detailed experimental protocols, is essential for both basic research and for the development of novel strategies to modulate plant growth in agricultural and therapeutic contexts. This technical guide provides a solid foundation for researchers and professionals to delve deeper into this intricate and vital signaling network.

References

- 1. Characterization of Light-Regulated Protein–Protein Interactions by In Vivo Coimmunoprecipitation (Co-IP) Assays in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Arabidopsis DELLA RGA-LIKE3 Is a Direct Target of MYC2 and Modulates Jasmonate Signaling Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DELLA Proteins and Gibberellin-Regulated Seed Germination and Floral Development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The GID1-Mediated Gibberellin Perception Mechanism Is Conserved in the Lycophyte Selaginella moellendorffii but Not in the Bryophyte Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Angiosperm Gibberellin-GID1-DELLA Growth Regulatory Mechanism: How an “Inhibitor of an Inhibitor” Enables Flexible Response to Fluctuating Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic Characterization and Functional Analysis of the GID1 Gibberellin Receptors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Global Analysis of DELLA Direct Targets in Early Gibberellin Signaling in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coordinated regulation of Arabidopsis thaliana development by light and gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Two-hybrid screening - Wikipedia [en.wikipedia.org]

- 11. Protein–Protein Interactions: Yeast Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 12. Simple Nuclei Preparation and Co-immunoprecipitation Procedures for Studying Protein Abundance and Interactions in Plant Circadian Time Courses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptglab.com [ptglab.com]

- 14. Biochemical Insights on Degradation of Arabidopsis DELLA Proteins Gained From a Cell-Free Assay System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro Degradation Assay [bio-protocol.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Role of Gibberellin GA3 in Fruit Development and Ripening: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal role of Gibberellin A3 (GA3), a potent phytohormone, in orchestrating the complex processes of fruit development and ripening. Drawing upon established scientific literature, this document details the molecular mechanisms of GA3 action, its intricate signaling pathways, and its synergistic and antagonistic interactions with other key plant hormones. Furthermore, this guide presents detailed experimental protocols for the application and analysis of GA3 effects, alongside a curated summary of quantitative data to facilitate comparative analysis.

Introduction: Gibberellin GA3 as a Key Regulator of Fruit Ontogeny

Gibberellins (GAs) are a large family of diterpenoid phytohormones that regulate a wide array of developmental processes in plants, including seed germination, stem elongation, flowering, and fruit development. Among the more than 100 identified GAs, Gibberellic Acid (GA3) is one of the most biologically active and widely studied. In the context of fruit ontogeny, GA3 plays a dual role. During early fruit development, it is a critical promoter of fruit set and growth, primarily by stimulating cell division and elongation. Conversely, during the later stages, it often acts as a negative regulator of ripening, delaying senescence and maintaining fruit quality. The exogenous application of GA3 is a common horticultural practice to enhance fruit size, induce seedless fruit (parthenocarpy), and extend the post-harvest shelf life of various fruit crops.

Molecular Mechanism and Signaling Pathway of GA3

The perception and transduction of the GA3 signal are central to its regulatory function. The core of the GA signaling pathway involves the interplay between the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, DELLA proteins which act as repressors of GA responses, and an F-box protein that targets DELLA proteins for degradation.

The GA-GID1-DELLA Regulatory Module

In the absence of GA3, DELLA proteins are localized in the nucleus and actively repress the transcription of GA-responsive genes by interacting with and inhibiting various transcription factors. This repression maintains a state of growth restraint.

Upon an increase in cellular GA3 levels, the hormone binds to the soluble GID1 receptor. This binding event induces a conformational change in GID1, which then promotes its interaction with the DELLA protein. The formation of this GA3-GID1-DELLA complex is a critical step in derepressing the signaling pathway.

The GA3-GID1-DELLA complex is subsequently recognized by an F-box protein, a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. In Arabidopsis, this F-box protein is known as SLEEPY1 (SLY1). The SCFSLY1/GID2 complex then polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome. The degradation of DELLA proteins relieves the repression on downstream transcription factors, allowing for the expression of GA-responsive genes that drive processes like cell elongation and division, ultimately leading to fruit growth.

Figure 1: this compound Signaling Pathway.

Role of GA3 in Fruit Development

GA3 is instrumental in the initial stages of fruit development, from fruit set to the final size determination.

Fruit Set and Parthenocarpy

Fruit set, the transition of a quiescent ovary to a developing fruit, is a hormonally regulated process. GA3, often in conjunction with auxins, plays a crucial role in initiating this process. Exogenous application of GA3 can induce fruit set in the absence of pollination, leading to the development of seedless or parthenocarpic fruits. This is a commercially valuable trait in many fruit species, including grapes, tomatoes, and citrus. The ability of GA3 to induce parthenocarpy is linked to its role in promoting cell division and expansion in the ovary walls, mimicking the signals that are normally provided by fertilized ovules.

Cell Division and Elongation

The increase in fruit size is a result of both cell division and cell expansion. GA3 promotes both of these processes. It is thought to stimulate cell division by influencing the expression of cell cycle-related genes. Following the initial phase of cell division, fruit growth is predominantly driven by cell elongation, a process in which GA3 plays a significant role by promoting the expression of genes encoding cell wall-modifying enzymes, such as expansins, which loosen the cell wall and allow for turgor-driven expansion.

Role of GA3 in Fruit Ripening

The role of GA3 in fruit ripening is generally inhibitory, particularly in climacteric fruits where it often antagonizes the action of ethylene (B1197577).

Interaction with Ethylene

Ethylene is a key hormone that triggers and coordinates the ripening of climacteric fruits. GA3 has been shown to delay ripening by suppressing ethylene biosynthesis and signaling. It can downregulate the expression of key ethylene biosynthesis genes, such as those encoding ACC synthase (ACS) and ACC oxidase (ACO). Furthermore, GA3 can interfere with the ethylene signaling pathway, reducing the fruit's sensitivity to ethylene. This antagonistic relationship is crucial for the developmental switch from fruit growth to ripening.

Delaying Senescence and Maintaining Quality

By delaying the onset of ripening, GA3 application can effectively extend the on-tree life and post-harvest storage of many fruits. It helps in maintaining fruit firmness, delaying chlorophyll (B73375) degradation (degreening), and preserving the overall quality of the fruit. In citrus, for example, GA3 is used commercially to delay rind senescence and maintain a fresh appearance.

Interaction with Other Hormones

Besides ethylene, GA3 also interacts with other phytohormones to fine-tune fruit development and ripening.

-

Auxin: There is a well-established synergistic relationship between GA3 and auxin in promoting fruit set and early fruit growth. Auxin can stimulate GA biosynthesis, and both hormones are required for the initial phase of cell division and expansion.

-

Abscisic Acid (ABA): ABA is generally considered a promoter of ripening and senescence, often acting antagonistically to GA3. In non-climacteric fruits like strawberries, a decrease in the GA/ABA ratio is associated with the onset of ripening.

Figure 2: Hormonal Interactions in Fruit Development and Ripening.

Quantitative Data on the Effects of GA3

The application of GA3 has quantifiable effects on various fruit quality parameters. The following tables summarize findings from several studies.

Table 1: Effects of GA3 on Grape (Vitis vinifera)

| Cultivar | GA3 Concentration (ppm) | Application Timing | Effect | Reference |

| Himrod | 10 - 40 | Post-berry set | Increased berry size, weight, and volume; decreased titratable acidity. | |

| Thompson Seedless | 10 - 40 | Post-flowering | Increased bunch weight. |

Table 2: Effects of GA3 on Cherry (Prunus avium)

| Cultivar | GA3 Concentration (ppm) | Application Timing | Effect | Reference |

| Lapins | 20 - 40 | Beginning of stage 3 of cell elongation | Increased fruit diameter and weight. | |

| Sweetheart | 20 - 40 | Beginning of stage 3 of cell elongation | Increased fruit diameter and weight. |

Table 3: Effects of GA3 on Citrus

| Fruit Type | GA3 Concentration (ppm) | Application Timing | Effect | Reference |

| Sweet Orange | 10 - 30 | Full bloom | Reduced fruit drop and increased yield. | |

| Grapefruit | 45 | Physiological maturity | Increased days to maturity, number of fruits, and yield; decreased total soluble solids; increased ascorbic acid. | |

| 'Oroblanco' Citrus | Not specified | Pre-harvest | Delayed degreening (color change). |

Table 4: Effects of GA3 on Tomato (Solanum lycopersicum)

| Cultivar | GA3 Concentration (ppm) | Application Timing | Effect | Reference |

| Anand Tomato-3 | 40 mg/L | Post-harvest | Increased total soluble solids, acidity, lycopene, ascorbic acid, and carotenoid content; decreased physiological weight loss and decay. | |

| Not specified | 90 (in combination with 20 ppm NAA) | Not specified | Increased fruit yield, total soluble solids, ascorbic acid, and sugar content. |

Table 5: Effects of GA3 on Other Fruits

| Fruit Type | GA3 Concentration (ppm) | Application Timing | Effect | Reference |

| Apricot (cv. Shadoo) | 50 - 100 | Mid-May | Increased fruit weight, length, and diameter. | |

| Date Palm | 150 - 200 | Late kimri stage | Increased fruit weight, length, diameter, and volume; increased total soluble solids and ascorbic acid. | |

| Banana | 150 - 300 | Post-harvest | Extended shelf life, delayed color development, and reduced physiological weight loss. | |

| Custard Apple | 500 - 1500 | Anthesis and post-anthesis | Induced parthenocarpy and increased fruit size when combined with hand pollination. | |

| Apple (cv. Red Delicious) | 2.5 ml/L (0.45% SL) | Not specified | Increased fruit length and breadth. |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the application of GA3 to study its effects on fruit development and ripening.

Preparation of GA3 Stock Solution

Materials:

-

Gibberellic Acid (GA3) powder

-

Ethanol (B145695) (95%) or Isopropanol (B130326)

-

Distilled water

-

Volumetric flask

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Weigh the required amount of GA3 powder accurately.

-

Transfer the powder to a small beaker.

-

Add a small volume of ethanol or isopropanol to dissolve the GA3 powder completely. GA3 has low solubility in water but dissolves readily in alcohol.

-

Transfer the dissolved GA3 solution to a volumetric flask of the desired final volume.

-

Add distilled water to the volumetric flask up to the mark.

-

Mix the solution thoroughly using a magnetic stirrer or by inverting the flask multiple times to ensure a homogenous solution.

-

Store the stock solution in a refrigerator at 4°C for short-term use. Prepare fresh solutions for long-term experiments.

Protocol for Inducing Parthenocarpy in Tomato

Materials:

-

Tomato plants at the flowering stage

-

GA3 stock solution (e.g., 1000 ppm)

-

Distilled water

-

Micropipette and sterile tips

-

Fine-tipped forceps (for emasculation)

-

Labeling tags

Procedure:

-

Prepare the desired working concentration of GA3 (e.g., 10-100 µM) by diluting the stock solution with distilled water.

-

Select tomato flowers at anthesis (fully open). For controlled experiments, emasculate the flowers by carefully removing the anthers with forceps to prevent self-pollination.

-

Using a micropipette, apply a small, precise volume (e.g., 10-20 µL) of the GA3 solution directly onto the ovary of the emasculated flower.

-

For the control group, apply the same volume of a solution containing only distilled water and the same concentration of alcohol used to dissolve the GA3.

-

Label each treated flower with the treatment details and date.

-

Monitor the development of the ovaries over time. Record the percentage of fruit set, and measure fruit diameter and weight at regular intervals.

Figure 3: Experimental Workflow for Inducing Parthenocarpy in Tomato.

Protocol for Assessing the Effect of GA3 on Fruit Ripening

Materials:

-

Mature green fruits (e.g., tomatoes, citrus)

-

GA3 stock solution

-

Distilled water

-

Surfactant (e.g., Tween-20)

-

Spray bottle or dipping container

-

Colorimeter

-

Firmness tester (penetrometer)

-

Refractometer

-

Titrators and reagents for acidity measurement

Procedure:

-

Prepare the desired GA3 working concentrations (e.g., 0, 50, 100, 200 ppm) and add a surfactant (e.g., 0.05% v/v) to improve coverage.

-

Harvest mature green fruits of uniform size and free from defects.

-

Randomly divide the fruits into treatment groups.

-

Apply the GA3 solution by either spraying the fruits until runoff or dipping them in the solution for a set period (e.g., 1-2 minutes).

-

Allow the fruits to air dry.

-

Store the treated fruits under controlled conditions (temperature and humidity).

-

At regular intervals, assess the following ripening parameters:

-

Color: Use a colorimeter to measure changes in peel color (e.g., L, a, b* values or hue angle).

-

Firmness: Use a penetrometer to measure the force required to puncture the fruit flesh.

-

Total Soluble Solids (TSS): Use a refractometer to measure the sugar content (°Brix) of the fruit juice.

-

Titratable Acidity (TA): Titrate the fruit juice with a standard base (e.g., NaOH) to determine the acid content.

-

Physiological Weight Loss: Weigh the fruits at each time point to calculate the percentage of weight loss.

-

Conclusion

This compound is a multifaceted phytohormone with profound and commercially significant effects on fruit development and ripening. Its role in promoting fruit set and growth through the GID1-DELLA signaling module is well-established. Furthermore, its ability to delay ripening and senescence, primarily by antagonizing ethylene action, makes it an invaluable tool in horticulture for improving fruit quality and extending marketability. A thorough understanding of its molecular mechanisms, signaling pathways, and interactions with other hormones is crucial for the targeted and effective application of GA3 in agricultural and research settings. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the intricate roles of this vital plant hormone.

Gibberellin GA3 Regulation of Flowering Time: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate mechanisms by which gibberellin GA3 regulates the crucial developmental transition from vegetative growth to flowering. The precise timing of flowering is paramount for reproductive success in plants, and gibberellins, particularly GA3, play a pivotal role in this process, especially under non-inductive photoperiods. This document provides a comprehensive overview of the core signaling pathways, key molecular players, and detailed experimental protocols for studying these interactions.

Core Concepts: The Gibberellin Signaling Pathway in Flowering

Gibberellin (GA) promotes flowering by initiating a signaling cascade that alleviates the repression of key floral integrator genes.[1] This pathway is particularly critical under short-day (SD) conditions, where the photoperiodic stimulus for flowering is absent.[2] The central components of this pathway include the GA receptor GIBBERELLIN INSENSITIVE DWARF1 (GID1), the DELLA family of transcriptional regulators, and an F-box protein (SLY1 in Arabidopsis) that is part of an SCF E3 ubiquitin ligase complex.[3]

In the absence of GA, DELLA proteins act as repressors of flowering by interacting with and inactivating transcription factors that promote the expression of floral integrator genes.[4] When bioactive GAs, such as GA3, are present, they bind to the GID1 receptor.[3] This binding induces a conformational change in GID1, allowing it to interact with DELLA proteins.[3] The formation of the GA-GID1-DELLA complex targets the DELLA protein for ubiquitination by the SCFSLY1 complex and subsequent degradation by the 26S proteasome.[3] The degradation of DELLA proteins releases the inhibition of transcription factors, leading to the activation of downstream floral integrator genes such as FLOWERING LOCUS T (FT), SUPPRESSOR OF OVEREXPRESSION OF CONSTANS 1 (SOC1), and LEAFY (LFY).[5][6][7]

Quantitative Data on GA3 Effects on Flowering Time

The application of exogenous GA3 or mutations affecting GA biosynthesis and signaling have profound effects on flowering time, particularly under non-inductive short-day conditions. The following tables summarize quantitative data from studies on Arabidopsis thaliana.

| Genotype | Photoperiod | Treatment | Flowering Time (Days to Bolting) | Rosette Leaf Number at Bolting | Reference |

| Wild Type (Landsberg erecta) | Short Day (8h light/16h dark) | Control | ~60 | ~35 | [2][8] |

| Wild Type (Landsberg erecta) | Short Day (8h light/16h dark) | 10 µM GA3 | ~30 | ~15 | [2] |

| ga1-3 (GA deficient) | Short Day (8h light/16h dark) | Control | Does not flower | >100 (senesces) | [2] |

| ga1-3 (GA deficient) | Short Day (8h light/16h dark) | 10 µM GA3 | ~35 | ~20 | [2] |

| gai (GA insensitive) | Short Day (8h light/16h dark) | Control | ~70 | ~45 | [2] |

| gai (GA insensitive) | Short Day (8h light/16h dark) | 10 µM GA3 | ~70 | ~45 | [2] |

| Wild Type (Columbia) | Long Day (16h light/8h dark) | Control | ~25 | ~12 | [9] |

| co-2 (photoperiod mutant) | Long Day (16h light/8h dark) | Control | ~40 | ~20 | [8] |

| fca-1 (autonomous pathway mutant) | Long Day (16h light/8h dark) | Control | ~50 | ~31 | [8][10] |

| ga1-3 (GA deficient) | Long Day (16h light/8h dark) | Control | ~35 | ~16 | [8] |

Table 1: Effect of GA3 and GA-related mutations on flowering time in Arabidopsis thaliana.

| Gene | Genotype | Treatment | Fold Change in Expression | Reference |

| FT | gaf1 idd1 double mutant | - | Decreased | [5] |

| FT | GAF1 overexpressor | - | Increased | [5] |

| SOC1 | gaf1 idd1 double mutant | - | Decreased | [5] |

| SOC1 | GAF1 overexpressor | - | Increased | [5] |

| LFY | GAF1 overexpressor | - | Increased | [5] |

Table 2: Relative expression changes of floral integrator genes in response to alterations in GA signaling components.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the GA3 signaling pathway. The following sections provide protocols for key experiments.

Protocol 1: Application of Gibberellic Acid (GA3) to Arabidopsis thaliana for Flowering Time Studies

Objective: To assess the effect of exogenous GA3 application on the timing of flowering in Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (wild-type and/or relevant mutants)

-

Growth medium (e.g., MS medium with 1% sucrose (B13894) and 0.8% agar)

-

Petri dishes or soil pots

-

Growth chambers with controlled photoperiod and temperature

-

Gibberellic acid (GA3) stock solution (e.g., 10 mM in ethanol)

-

Sterile water

-

Micropipettes and sterile tips

-

Spray bottle (for foliar application)

Procedure:

-

Seed Sterilization and Plating/Sowing:

-

Surface sterilize Arabidopsis seeds using 70% ethanol (B145695) for 1 minute, followed by 1% sodium hypochlorite (B82951) for 10 minutes, and then rinse 3-5 times with sterile water.

-

For in vitro studies, resuspend seeds in sterile 0.1% agar (B569324) and plate on MS medium.[11][12]

-

For soil-grown plants, sow sterilized seeds directly onto the soil surface.

-

-

Stratification:

-

To synchronize germination, stratify the seeds by placing them at 4°C in the dark for 2-4 days.[11]

-

-

Plant Growth:

-

Transfer the plates or pots to a growth chamber under the desired conditions (e.g., long day: 16h light/8h dark; short day: 8h light/16h dark) at a constant temperature (e.g., 22°C).

-

-

GA3 Application:

-

Method A: Application to Growth Medium:

-

Prepare MS medium containing the desired final concentration of GA3 (e.g., 1 µM to 10 µM) by adding the appropriate volume of GA3 stock solution to the autoclaved and cooled medium before pouring plates.[11]

-

Germinate and grow plants directly on the GA3-containing medium.

-

-

Method B: Foliar Spray Application:

-

Prepare a working solution of GA3 (e.g., 10 µM to 100 µM) in sterile water with a surfactant (e.g., 0.01% Tween-20) to ensure even coverage.

-

At a specific developmental stage (e.g., 10 days after germination), spray the seedlings until the leaves are thoroughly wet.

-

Repeat the application at regular intervals (e.g., every 2-3 days) as required by the experimental design.

-

-

-

Data Collection:

-

Monitor the plants daily for the initiation of flowering.

-

Record the flowering time in two ways:

-

Days to bolting: The number of days from the transfer to the growth chamber until the primary inflorescence reaches a height of 1 cm.

-

Rosette leaf number: The total number of rosette leaves at the time of bolting.[9]

-

-

-

Statistical Analysis:

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the differences in flowering time between control and GA3-treated plants.

-

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To quantify the expression levels of floral integrator genes (FT, SOC1, LFY) in response to GA3 treatment.

Materials:

-

Plant tissue (e.g., leaves, shoot apices) from control and GA3-treated plants

-

Liquid nitrogen

-

RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

-

DNase I

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for FT, SOC1, LFY, and a reference gene (e.g., ACTIN2 or UBIQUITIN10)

-

qRT-PCR instrument (e.g., Applied Biosystems 7500, Bio-Rad CFX96)

-

Optical-grade PCR plates and seals

Procedure:

-

Sample Collection and RNA Extraction:

-

Harvest plant tissue at specific time points after GA3 treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA from the frozen tissue using a commercial kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

qRT-PCR Reaction Setup:

-

Prepare the qRT-PCR reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.[15]

-

Include no-template controls (NTC) to check for contamination.

-

-

qRT-PCR Program:

-

Run the reactions in a qRT-PCR instrument with a typical program:

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene.[14]

-

Protocol 3: Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

Objective: To investigate the interaction between DELLA proteins and other transcription factors in yeast.

Materials:

-

Yeast strains (e.g., AH109, Y2HGold)

-

Yeast transformation kit

-

Plasmids for bait (e.g., pGBKT7) and prey (e.g., pGADT7)

-

cDNA of genes of interest (e.g., DELLA, transcription factor)

-

Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)

-

X-α-Gal or X-β-Gal for colorimetric assay

Procedure:

-

Plasmid Construction:

-

Clone the coding sequence of the "bait" protein (e.g., DELLA) into the bait vector (e.g., pGBKT7, containing a DNA-binding domain).

-

Clone the coding sequence of the "prey" protein (e.g., a transcription factor) into the prey vector (e.g., pGADT7, containing a transcriptional activation domain).

-

-

Yeast Transformation:

-

Selection of Transformants:

-

Plate the transformed yeast on selective medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

-

-

Interaction Assay:

-

Grow the co-transformed yeast on a more stringent selective medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

-

Growth on this medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes a functional transcription factor that activates the reporter genes (HIS3 and ADE2).[19][20]

-

Perform a colorimetric assay (e.g., β-galactosidase assay) for further confirmation of the interaction.

-

Protocol 4: Co-Immunoprecipitation (Co-IP) Assay for In Vivo Protein-Protein Interactions

Objective: To confirm the interaction between two proteins (e.g., GID1 and DELLA) within plant cells.

Materials:

-

Plant tissue expressing tagged versions of the proteins of interest (e.g., GID1-FLAG and DELLA-MYC)

-

Co-IP lysis buffer

-

Antibody specific to one of the tags (e.g., anti-FLAG antibody)

-

Protein A/G agarose (B213101) beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE gels and Western blotting reagents

-

Antibodies for both tags (e.g., anti-FLAG and anti-MYC)

Procedure:

-

Protein Extraction:

-

Immunoprecipitation:

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an elution buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with antibodies against both the "bait" (e.g., anti-FLAG) and the "prey" (e.g., anti-MYC) tags.

-

Detection of the prey protein in the immunoprecipitated sample confirms the in vivo interaction between the two proteins.

-

Interplay with Other Flowering Pathways

The GA pathway does not operate in isolation but rather integrates with other major flowering time control pathways, including the photoperiod, autonomous, and vernalization pathways.[25][26][27] For instance, under long-day conditions, the photoperiod pathway is the primary driver of flowering, and the effect of GA is less pronounced.[4] However, under short days, the GA pathway becomes essential for floral induction.[2] There is also evidence of crosstalk, such as the interaction between DELLA proteins and components of other pathways, which allows for a fine-tuned response to a variety of internal and external cues to ensure flowering occurs at the optimal time for reproductive success.[28]

References

- 1. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Gibberellin Is Required for Flowering in Arabidopsis thaliana under Short Days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kfrserver.natur.cuni.cz [kfrserver.natur.cuni.cz]

- 4. Control of Flowering Time: Interacting Pathways as a Basis for Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DELLA degradation by gibberellin promotes flowering via GAF1-TPR-dependent repression of floral repressors in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Analysis of flowering pathway integrators in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Flowering Time Control in Arabidopsis by Comparison of Double and Triple Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Arabidopsis Seed Germination Assay with Gibberellic Acid [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]

- 14. Habilitation MW Pfaffl - real time PCR - gene quantification [gene-quantification.de]

- 15. mdpi.com [mdpi.com]

- 16. Real-Time qRT-PCR [ncbi.nlm.nih.gov]

- 17. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]

- 18. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]

- 19. singerinstruments.com [singerinstruments.com]

- 20. Mapping protein-protein interactions using yeast two-hybrid assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

- 23. Protein-Protein Interactions: Co-Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Co-immunoprecipitation Assays to Detect Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Regulation of flowering time: all roads lead to Rome - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

A Technical Guide to Endogenous Gibberellin (GA3) Levels Across Plant Tissues

This technical guide provides a comprehensive overview of endogenous gibberellic acid (GA3) levels in various plant tissues, targeting researchers, scientists, and professionals in drug development. It delves into the intricate signaling pathways of gibberellins (B7789140), detailed experimental protocols for their quantification, and a summary of their concentrations across different plant organs.

Gibberellins (GAs) are a large family of tetracyclic diterpenoid compounds that are crucial for numerous plant growth and development processes.[1] These include seed germination, stem elongation, leaf expansion, trichome development, and the development of flowers and fruits.[1][2] Among the more than 130 identified GAs, only a few are bioactive, with gibberellic acid (GA3), GA1, GA4, and GA7 being some of the most prominent.[3] The concentration of these bioactive GAs is tightly regulated by both developmental and environmental cues.[4]

Gibberellin Signaling Pathway

The gibberellin signaling pathway is a critical regulatory network that translates the GA signal into physiological responses. The pathway is primarily a de-repression mechanism. In the absence of GA, DELLA proteins, which are a class of transcriptional regulators, repress the expression of GA-responsive genes, thereby inhibiting growth.[5][6]

When bioactive GA is present, it binds to its soluble receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[3][7] This GA-GID1 complex then interacts with the DELLA proteins.[8] This interaction leads to the polyubiquitination of the DELLA proteins by an SCF E3 ubiquitin ligase complex (containing SLY1 or GID2) and their subsequent degradation via the 26S proteasome.[6][8] The degradation of DELLA proteins relieves their repressive effect on transcription factors, such as Phytochrome Interacting Factors (PIFs), allowing for the expression of GA-responsive genes that promote growth and development.[9]

Endogenous GA3 Levels in Plant Tissues

The concentration of endogenous GA3 varies significantly among different plant tissues, developmental stages, and species. Actively growing tissues such as shoot apices, young leaves, and flowers generally exhibit higher levels of bioactive GAs.[10] The table below summarizes reported GA3 concentrations in various plant tissues. It is important to note that GA3 itself is often found in low concentrations or is absent in many higher plants, with GA1 and GA4 being the more prevalent bioactive forms.[4] However, GA3 is the most well-known and commercially produced gibberellin.[11]

| Plant Species | Tissue/Organ | Developmental Stage | GA3 Concentration | Method of Quantification | Reference |

| Pisum sativum (Pea) | Seeds | Dry | ~1.5 ng/g FW | Not Specified | [12] |

| Pisum sativum (Pea) | Shoots | 6 days after sowing | ~3.5 ng/g FW | Not Specified | [12] |

| Pisum sativum (Pea) | Roots | 6 days after sowing | ~2.5 ng/g FW | Not Specified | [12] |

| Zea mays (Maize) | Seeds | 12-48h imbibition | 2.0 - 2.5 mg/kg (~2000-2500 ng/g) | HPLC | [13] |

| Various Fruits | Fresh Fruit Mix | Pre-fermentation | 20-50 µg/mL | GC-MS | [14] |

| Various Fruits | Fermented Fruit Mix | Post-fermentation | 50-200 µg/mL | GC-MS | [14] |

| Brassica oleracea | Curd | Full curd stage | ~3.6 ppm (~3600 ng/g) | Not Specified | [15] |

| Brassica oleracea | Leaf | Full curd stage | ~2.9 ppm (~2900 ng/g) | Not Specified | [15] |

| Brassica oleracea | Stalk | Bolting stage | ~3.9 ppm (~3900 ng/g) | Not Specified | [15] |

Note: FW denotes fresh weight. Concentrations are approximate and can vary based on environmental conditions and specific cultivars.

Experimental Protocols for GA3 Quantification

Accurate quantification of endogenous gibberellins is challenging due to their low concentrations in plant tissues. The most common and reliable methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Enzyme-Linked Immunosorbent Assay (ELISA).[16][17][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and accurate method for quantifying GAs.[16][19] It involves the separation of compounds by gas chromatography followed by detection and identification by mass spectrometry.

Methodology:

-

Extraction:

-

Freeze approximately 0.5-1.0 g of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract the powder with 80% methanol (B129727) containing an internal standard (e.g., deuterated GA) overnight at 4°C.

-

Centrifuge the extract and collect the supernatant.

-

-

Fractionation/Purification:

-

Pass the supernatant through a C18 solid-phase extraction (SPE) cartridge to remove interfering compounds.

-

Elute the GA-containing fraction with a suitable solvent (e.g., methanol).

-

Further purify the eluate using HPLC.

-

-

Derivatization:

-

Evaporate the purified fraction to dryness under a stream of nitrogen.

-

Derivatize the sample to increase volatility for GC analysis. This is typically a two-step process:

-

Methylation: React with diazomethane (B1218177) to convert the carboxyl group to a methyl ester.

-

Silylation: React with a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

-

-

-

Detection and Quantification:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the compounds on a capillary column.

-

Identify and quantify GA3-Me-TMS by comparing its mass spectrum and retention time with that of a known standard and referencing the internal standard.[20]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used method for the separation and quantification of GAs. It is often coupled with a UV or fluorescence detector, or more advanced mass spectrometry (LC-MS).[13][21]

Methodology:

-

Extraction and Purification:

-

Follow a similar extraction and SPE purification procedure as described for GC-MS.

-

Dynamic sonication-assisted solvent extraction (DSASE) has also been shown to be an effective green chemistry method for extraction.[13]

-

-

Chromatographic Separation:

-

Inject the purified extract into an HPLC system equipped with a reverse-phase column (e.g., C18).[21]

-

Use a mobile phase gradient, for example, acetonitrile (B52724) and 0.01% formic acid, at a specific flow rate (e.g., 0.5 mL/min).[13]

-

-

Detection and Quantification:

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput and relatively cost-effective method for GA3 quantification, though it can be less specific than chromatographic methods.[18][22] Commercial kits are widely available.[23][24] The principle is often based on competitive inhibition.